3-(Cyclopropylamino)pyrrolidine-2,5-dione
Overview
Description
3-(Cyclopropylamino)pyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Mechanism of Action
Mode of Action
3-(Cyclopropylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by this compound affects several biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a variety of physiological effects . The specific pathways affected and their downstream effects are complex and depend on the context of the cells and tissues involved.
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds, which include this compound, are known to influence their adme properties
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its inhibition of carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance within cells and tissues, potentially affecting a variety of cellular processes . The specific effects depend on the context and require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)pyrrolidine-2,5-dione typically involves the reaction of cyclopropylamine with suitable precursors under controlled conditions. One common method is the cyclization of cyclopropylamine with diketene to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(Cyclopropylamino)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Cyclopropylamino)pyrrolidine-2,5-dione is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
3-(Cyclopropylamino)propionitrile
Cyclopropylamine
3-Cyclopropylamino-2-(2,4,5-trifluorbenzoyl)acrylsaeure-ethylester
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(cyclopropylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-3-5(7(11)9-6)8-4-1-2-4/h4-5,8H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHFAYAICHQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218107-98-2 | |
Record name | 3-(cyclopropylamino)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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